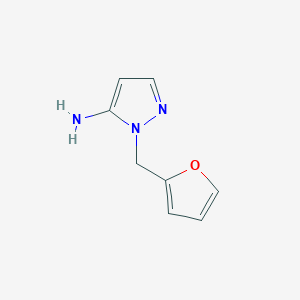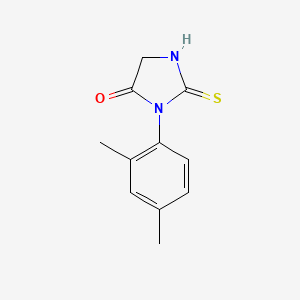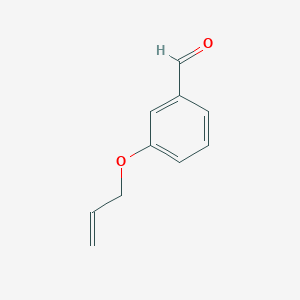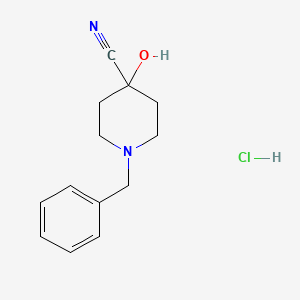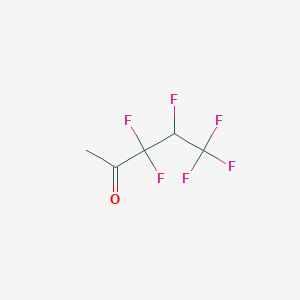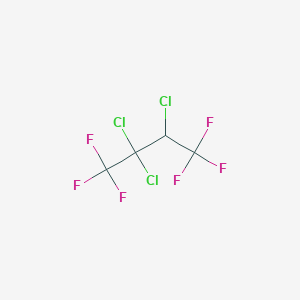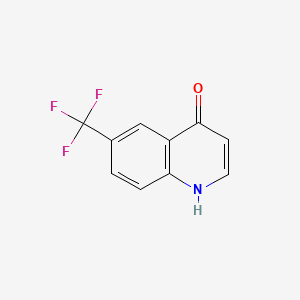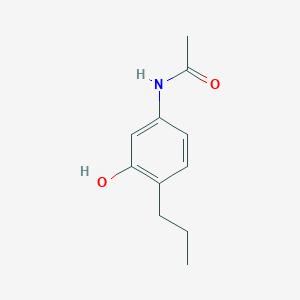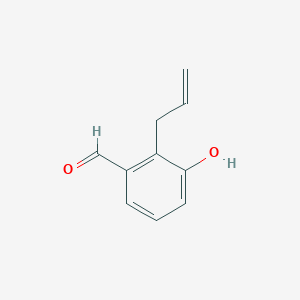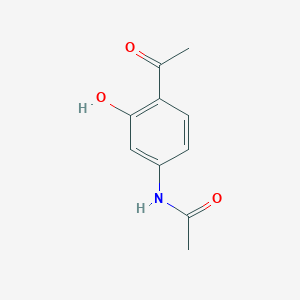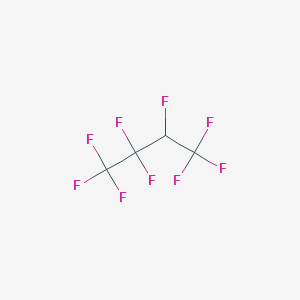
1,1,1,2,2,3,4,4,4-Nonafluorbutan
Übersicht
Beschreibung
2H-Nonafluorobutane is a fluorinated organic compound with the molecular formula C4H3F9. It is a colorless liquid that is often used in various industrial applications due to its unique chemical properties. The compound is known for its high thermal stability and low reactivity, making it an ideal candidate for use in harsh chemical environments.
Wissenschaftliche Forschungsanwendungen
2H-Nonafluorobutane has a wide range of applications in scientific research, including:
Chemistry:
- Used as a solvent in various chemical reactions due to its high thermal stability and low reactivity.
- Employed as a reagent in the synthesis of other fluorinated compounds.
Biology:
- Utilized in the study of fluorinated compounds’ effects on biological systems.
- Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine:
- Explored for its potential use in medical imaging techniques, such as magnetic resonance imaging (MRI), due to its high fluorine content.
- Studied for its potential therapeutic applications in treating certain diseases.
Industry:
- Used as a refrigerant in cooling systems due to its low boiling point and high thermal stability.
- Employed in the production of specialty chemicals and materials, such as fluoropolymers and surfactants.
Wirkmechanismus
Target of Action
1,1,1,2,2,3,4,4,4-Nonafluorobutane is a versatile compound in organic synthesis . Its primary targets are the molecules that require the introduction of fluorine or sulfonylation . The compound acts as a source of fluoride for nucleophilic introduction of fluorine and as a sulfonylation agent .
Mode of Action
The compound interacts with its targets through two main mechanisms. First, it can act as a source of fluoride for the nucleophilic introduction of fluorine . Second, it is frequently applied as a sulfonylation reagent, generating intermediates with strong electron-withdrawing perfluorinated alkyl substituents .
Biochemical Pathways
The specific biochemical pathways affected by 1,1,1,2,2,3,4,4,4-Nonafluorobutane are dependent on the nature of the target molecules. The compound’s role as a source of fluoride and a sulfonylation agent suggests that it may be involved in various biochemical reactions, particularly those requiring the introduction of fluorine or sulfonylation .
Result of Action
The molecular and cellular effects of 1,1,1,2,2,3,4,4,4-Nonafluorobutane’s action are largely dependent on the specific molecules it interacts with. By introducing fluorine or carrying out sulfonylation, the compound can significantly alter the properties of its target molecules, potentially leading to a wide range of downstream effects .
Action Environment
The action, efficacy, and stability of 1,1,1,2,2,3,4,4,4-Nonafluorobutane can be influenced by various environmental factors. For instance, the compound’s efficacy as a source of fluoride or a sulfonylation agent may be affected by factors such as temperature, pH, and the presence of other chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2H-Nonafluorobutane can be synthesized through several methods. One common method involves the fluorination of butane using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction typically occurs under high temperature and pressure conditions to ensure complete fluorination of the butane molecule.
Industrial Production Methods: In industrial settings, 2H-Nonafluorobutane is produced using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safe and efficient production of the compound. The process involves the continuous feeding of butane and fluorine gas into the reactor, where the reaction takes place under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Nonafluorobutane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of one or more fluorine atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in the substitution reactions of 2H-Nonafluorobutane include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from the substitution reactions of 2H-Nonafluorobutane depend on the nature of the nucleophile used. For example, the reaction with hydroxide ions can produce nonafluorobutanol, while the reaction with amines can yield nonafluorobutylamines.
Vergleich Mit ähnlichen Verbindungen
2H-Nonafluorobutane is unique among fluorinated compounds due to its high fluorine content and specific molecular structure. Similar compounds include:
Perfluorobutanesulfonic acid (PFBS): A fluorinated compound with a similar structure but containing a sulfonic acid group.
Perfluorooctanoic acid (PFOA): Another fluorinated compound with a longer carbon chain.
Compared to these compounds, 2H-Nonafluorobutane offers unique advantages in terms of thermal stability and low reactivity, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZXTKKSIAZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379701 | |
| Record name | 2H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680-17-1 | |
| Record name | Butane, 1,1,1,2,2,3,4,4,4-nonafluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Nonafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Nonafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)

